molecular formula C22H23NO4 B10869310 2-[(Benzylamino)methylidene]-5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione

2-[(Benzylamino)methylidene]-5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione

Cat. No.: B10869310
M. Wt: 365.4 g/mol
InChI Key: JXDSTMDCSOEQDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes:: Several synthetic routes lead to indane-1,3-dione. These include domino reactions, multicomponent reactions (MCRs), and chemical modifications. The compound can be accessed through diverse chemical transformations.

Reaction Conditions:: The specific reaction conditions depend on the synthetic route employed. Researchers have explored various strategies to synthesize indane-1,3-dione and its derivatives.

Industrial Production:: While industrial-scale production methods may vary, the compound’s synthesis typically involves efficient and scalable processes.

Chemical Reactions Analysis

Indane-1,3-dione undergoes various chemical reactions:

    Oxidation: It can be oxidized to form different functional groups.

    Reduction: Reduction reactions yield reduced derivatives.

    Substitution: Substituents can be introduced at various positions.

Common Reagents and Conditions:: Reagents such as oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents) are commonly used.

Major Products:: The specific products depend on the reaction type and conditions. These may include substituted indane-1,3-dione derivatives.

Scientific Research Applications

Indane-1,3-dione-based structures have diverse applications:

    Medicinal Chemistry: Used as intermediates for designing biologically active molecules.

    Organic Electronics: Serves as an electron acceptor in dye design for solar cells.

    Photopolymerization: Acts as a photoinitiator.

    NLO Applications: Used as chromophores.

Mechanism of Action

The compound’s effects depend on its molecular targets and pathways. Further research is needed to elucidate specific mechanisms.

Comparison with Similar Compounds

Indane-1,3-dione shares structural features with indanone. Its uniqueness lies in its diverse applications.

Similar Compounds::

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

2-(benzyliminomethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C22H23NO4/c1-26-21-9-8-16(12-22(21)27-2)17-10-19(24)18(20(25)11-17)14-23-13-15-6-4-3-5-7-15/h3-9,12,14,17,24H,10-11,13H2,1-2H3

InChI Key

JXDSTMDCSOEQDK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=C(C(=O)C2)C=NCC3=CC=CC=C3)O)OC

Origin of Product

United States

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